molecular formula C34H39N5O9 B15094085 Cbz-DL-Phe-DL-Leu-DL-Glu-pNA

Cbz-DL-Phe-DL-Leu-DL-Glu-pNA

Cat. No.: B15094085
M. Wt: 661.7 g/mol
InChI Key: HLLMBZPHTOCJKX-UHFFFAOYSA-N
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Description

Cbz-DL-Phe-DL-Leu-DL-Glu-pNA, also known as N-CBZ-DL-phenylalanyl-DL-leucyl-DL-glutamyl-p-nitroanilide, is a synthetic peptide substrate. It is commonly used in biochemical research as a chromogenic substrate for proteolytic enzymes, particularly glutamyl endopeptidases. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of DL-phenylalanine using a carbobenzoxy (Cbz) group. This is followed by the sequential addition of DL-leucine and DL-glutamic acid, each protected by appropriate groups to prevent side reactions. The final step involves the coupling of p-nitroaniline to the peptide chain. The reactions are usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Cbz-DL-Phe-DL-Leu-DL-Glu-pNA primarily undergoes enzymatic hydrolysis. The compound is a substrate for proteolytic enzymes, which cleave the peptide bonds, releasing p-nitroaniline. This reaction is specific to enzymes that recognize the glutamyl residue in the peptide sequence.

Common Reagents and Conditions: The enzymatic reactions involving this compound typically require buffered aqueous solutions to maintain the optimal pH for enzyme activity. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl. The reactions are often carried out at physiological temperatures (37°C) to mimic biological conditions .

Major Products: The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which can be detected and quantified spectrophotometrically due to its characteristic absorbance at 405 nm.

Scientific Research Applications

Cbz-DL-Phe-DL-Leu-DL-Glu-pNA is widely used in scientific research for the study of proteolytic enzymes. It serves as a model substrate to investigate the specificity and kinetics of enzymes such as trypsin, chymotrypsin, and glutamyl endopeptidases. The compound is also utilized in the development of enzyme inhibitors and in the screening of enzyme activity in various biological samples.

In the field of medicine, this compound is used to study the role of proteolytic enzymes in diseases such as cancer and inflammatory disorders. It helps in understanding the mechanisms of enzyme regulation and the development of therapeutic strategies.

Mechanism of Action

The mechanism of action of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA involves its recognition and cleavage by specific proteolytic enzymes. The enzymes bind to the peptide substrate and catalyze the hydrolysis of the peptide bond adjacent to the glutamyl residue. This results in the release of p-nitroaniline, which can be measured to determine enzyme activity. The molecular targets of this compound are the active sites of proteolytic enzymes, where the catalytic residues facilitate the cleavage reaction.

Comparison with Similar Compounds

Cbz-DL-Phe-DL-Leu-DL-Glu-pNA can be compared with other chromogenic peptide substrates such as Cbz-DL-Phe-DL-Leu-pNA and Cbz-DL-Phe-DL-Glu-pNA. While these compounds share similar structures, the presence of different amino acid residues in the peptide sequence can influence their specificity and reactivity with various enzymes. This compound is unique in its ability to serve as a substrate for glutamyl endopeptidases, making it particularly valuable for studying this class of enzymes.

List of Similar Compounds:
  • Cbz-DL-Phe-DL-Leu-pNA
  • Cbz-DL-Phe-DL-Glu-pNA
  • Cbz-DL-Phe-DL-Ala-pNA
  • Cbz-DL-Phe-DL-Val-pNA

Properties

Molecular Formula

C34H39N5O9

Molecular Weight

661.7 g/mol

IUPAC Name

4-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C34H39N5O9/c1-22(2)19-28(32(43)36-27(17-18-30(40)41)31(42)35-25-13-15-26(16-14-25)39(46)47)37-33(44)29(20-23-9-5-3-6-10-23)38-34(45)48-21-24-11-7-4-8-12-24/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,40,41)

InChI Key

HLLMBZPHTOCJKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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